1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions to form the desired ester . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
What sets 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- apart from similar compounds is its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(13)12(8-14)5-4-6-16-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
HNYUXHMUVZLBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)N |
Origin of Product |
United States |
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